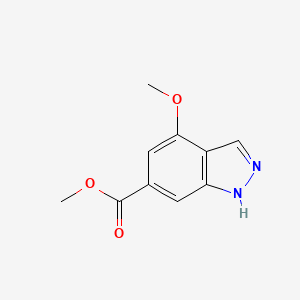

Methyl 4-methoxy-1H-indazole-6-carboxylate

CAS No.: 885521-13-1

Cat. No.: VC3816899

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885521-13-1 |

|---|---|

| Molecular Formula | C10H10N2O3 |

| Molecular Weight | 206.2 g/mol |

| IUPAC Name | methyl 4-methoxy-1H-indazole-6-carboxylate |

| Standard InChI | InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) |

| Standard InChI Key | WWTOCSIETVUARU-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC2=C1C=NN2)C(=O)OC |

| Canonical SMILES | COC1=CC(=CC2=C1C=NN2)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-methoxy-1H-indazole-6-carboxylate is defined by the following molecular attributes:

| Property | Value |

|---|---|

| IUPAC Name | methyl 4-methoxy-1H-indazole-6-carboxylate |

| CAS Number | 885521-13-1 |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Canonical SMILES | COC1=CC(=CC2=C1C=NN2)C(=O)OC |

| InChI | InChI=1S/C10H10N2O3/c1-14-9-4-6(10(13)15-2)3-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) |

| InChI Key | WWTOCSIETVUARU-UHFFFAOYSA-N |

| LogP | 1.358 |

The compound’s structure integrates a planar indazole core with electron-donating (methoxy) and electron-withdrawing (carboxylate) groups, creating a polarized system that influences its reactivity and solubility .

Synthesis and Production Methods

Annulation-Based Synthesis

A patent (US20220235010A1) describes a scalable synthesis route for 1-methyl-1H-indazole-6-carboxylic acid, which shares structural similarities with the target compound . Although the patent focuses on a 1-methyl derivative, its methodology offers insights into indazole ring formation:

-

Annulation Reaction:

-

Reactants: 2-Fluoro-4-bromobenzaldehyde and methylhydrazine.

-

Conditions: Solvent system (e.g., dimethylformamide or toluene) at 80–120°C for 6–12 hours.

-

Outcome: Forms 6-bromo-1-methylindazole with 85% yield.

-

-

Carboxylation and Esterification:

-

Methyl Formate Reaction: Introduces the carboxylate group via carbonylation.

-

Hydrolysis and Esterification: Converts intermediates to the final ester form.

-

For methyl 4-methoxy-1H-indazole-6-carboxylate, analogous steps could involve:

-

Substituent-specific protection/deprotection strategies to install the 4-methoxy group.

-

Palladium-catalyzed cross-coupling for carboxylate introduction.

Industrial Scalability Considerations

Key parameters for large-scale production include:

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.

-

Catalyst Optimization: Ligand-assisted catalysis improves regioselectivity.

-

Yield and Purity: Chromatography-free purification methods (e.g., crystallization) reduce costs .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar organic solvents (e.g., methanol, DMSO) due to ester and methoxy groups. Limited aqueous solubility (LogP = 1.358) .

-

Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.

Chemical Reactivity and Derivative Formation

Functional Group Transformations

| Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|

| Ester Hydrolysis | NaOH/H₂O, reflux | 4-Methoxy-1H-indazole-6-carboxylic acid |

| Methoxy Demethylation | BBr₃, CH₂Cl₂, -78°C | 4-Hydroxy-1H-indazole-6-carboxylate |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-substituted indazole derivatives |

Electrophilic Substitution

The electron-rich indazole ring undergoes electrophilic substitution at the 5-position (para to methoxy group), enabling halogenation or nitration.

Challenges and Future Perspectives

-

Synthetic Challenges: Regioselective functionalization at the 6-position requires advanced catalytic systems.

-

Biological Data Gap: In vitro/in vivo studies are needed to validate hypothesized activities.

-

Sustainability: Developing green synthesis routes (e.g., photocatalytic methods) remains critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume